1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one
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Overview
Description
1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one is a complex organic compound with a unique structure that combines a pyrrolidinone core with methoxyphenyl and methylfuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone core, followed by the introduction of the methoxyphenyl and methylfuran groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound may be used in the production of advanced materials, such as polymers and nanomaterials, with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the pyrrolidinone and methylfuran moieties.
2-(4-Methoxyphenyl)ethylamine: Similar structure but without the pyrrolidinone core.
1-(5-Methylfuran-2-yl)ethylamine: Contains the methylfuran group but lacks the pyrrolidinone and methoxyphenyl groups.
Uniqueness
1-[2-(4-Methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-4-[(5-methylfuran-2-yl)methylamino]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-3-6-18(24-14)12-20-16-11-19(22)21(13-16)10-9-15-4-7-17(23-2)8-5-15/h3-8,16,20H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSOEUVJFKEBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CC(=O)N(C2)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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